Tert-butyl 2,4-difluorobenzoate
Overview
Description
Tert-butyl 2,4-difluorobenzoate is a chemical compound with the molecular formula C11H12F2O2 . It contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring with two fluorine atoms and an ester functional group . The compound has a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.21 . It is a solid or liquid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 2.66 .Scientific Research Applications
Room-Temperature Chemical Reactions
Tert-butyl perbenzoate has been identified as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions. This involves coupling reactions between acetanilides and butyl acrylate, enhanced with Cu(OAc)(2) as a cocatalyst. Such reactions are significant in organic chemistry for creating carbon-carbon bonds in mild conditions (Liu & Hii, 2011).
Photolysis Studies
Tert-butyl aroylperbenzoates have been studied through laser flash photolysis. This study provided insights into the kinetics of the singlet and triplet states of these compounds, as well as the behavior of aroylphenyl radicals. Such research is crucial for understanding the photophysical properties of organic compounds (Shah & Neckers, 2004).
Gas Permeation Properties
Research involving tert-butyl groups in polybenzimidazole has led to significant improvements in gas permeation properties. The introduction of tert-butyl groups into polymers can result in amorphous structures with enhanced permeability, useful in gas separation technologies (Kumbharkar, Karadkar, & Kharul, 2006).
Supramolecular Chemistry
In supramolecular chemistry, tert-butyl groups have been shown to function effectively as end-caps in rotaxane structures. Understanding the size compatibility of tert-butyl groups with certain molecular cavities is essential for designing mechanically interlocked molecules (Tachibana, Kihara, Furusho, & Takata, 2004).
Steric Effects in Chemistry
Studies on isomeric tert-butylbenzoic acids have explored the steric effects of the tert-butyl group. Such research is important for understanding how bulky groups influence molecular properties and reactions, particularly in the field of synthetic organic chemistry (Kulhanek et al., 1999).
Antioxidant Activity
Research into the synthesis of compounds containing tert-butylphenol moieties has demonstrated significant antioxidant properties. This area of study is crucial for the development of new compounds with potential applications in healthcare and materials science (Shakir, Ariffin, & Abdulla, 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADSGDBPFELPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726537 | |
Record name | tert-Butyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500353-15-1 | |
Record name | tert-Butyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.